Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is a complex organic compound with the molecular formula C16H26N4O4. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with diethylamine and dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-bis(dimethylamino)pyrimidine-4,5-dicarboxylate
- Pyrimidine derivatives with different substituents
Uniqueness
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is unique due to its specific diethylamino groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
65908-11-4 |
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Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-7-19(8-2)13-11(14(21)23-5)12(15(22)24-6)17-16(18-13)20(9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
LLYHVFRRTKIQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C(=O)OC)C(=O)OC)N(CC)CC |
Origin of Product |
United States |
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